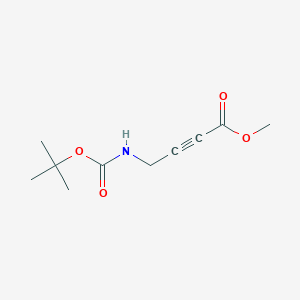

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Description

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h7H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMAPDGQRMRLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471730 | |

| Record name | Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163852-55-9 | |

| Record name | Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate synthesis protocol

An In-Depth Technical Guide to the Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Introduction

This compound is a valuable synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a protected amino group, a reactive alkyne moiety, and a methyl ester, making it a versatile building block for the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability during various synthetic transformations and can be readily removed under acidic conditions. The presence of the but-2-ynoate functionality allows for a range of chemical modifications, including click chemistry reactions, hydrogenations, and coupling reactions. This guide provides a detailed protocol for the synthesis of this compound, based on established chemical principles, for researchers and professionals in the chemical sciences.

Synthetic Strategy: Deprotonation and Carboxylation

The most direct and efficient method for the synthesis of this compound involves a two-step, one-pot procedure starting from the commercially available N-Boc-propargylamine. The core of this strategy lies in the deprotonation of the terminal alkyne followed by quenching with an electrophilic source of the desired ester group.

The key steps are:

-

Deprotonation: N-Boc-propargylamine is treated with a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to generate a lithium acetylide intermediate. This reaction is performed at low temperatures to prevent side reactions.

-

Carboxylation: The in-situ generated lithium acetylide is then reacted with methyl chloroformate, an electrophile that introduces the methyl ester functionality.

This approach is widely used for the synthesis of acetylenic esters and offers high yields and selectivity.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| N-Boc-propargylamine | C₈H₁₃NO₂ | 155.19 | 92136-39-5 | Starting material. |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 | 2.5 M solution in hexanes. Strong base, handle with care. |

| Methyl chloroformate | CH₃ClO₂ | 94.50 | 79-22-1 | Acylating agent. Corrosive and toxic. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Dry solvent is crucial for the reaction. |

| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 | For quenching the reaction. |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction. |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | For washing the organic layer. |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | For drying the organic layer. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-propargylamine (1.0 eq.).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Deprotonation:

-

Slowly add n-butyllithium (1.1 eq., 2.5 M solution in hexanes) dropwise to the stirred solution via a syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium acetylide may result in a slight color change.

-

-

Carboxylation:

-

In a separate, dry flask, prepare a solution of methyl chloroformate (1.2 eq.) in anhydrous THF.

-

Add the methyl chloroformate solution dropwise to the lithium acetylide suspension at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Extraction:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

-

Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the methylene protons adjacent to the nitrogen (a singlet or doublet around 4.0 ppm), and the methyl ester protons (a singlet around 3.7 ppm).

-

¹³C NMR will show signals for the carbonyls of the Boc and ester groups, the quaternary carbons of the alkyne, and the carbons of the Boc and methyl groups.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 2250 cm⁻¹ is indicative of the C≡C triple bond.

-

Carbonyl stretching frequencies for the carbamate and ester will appear in the range of 1700-1750 cm⁻¹.

-

An N-H stretching band may be observed around 3350 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the product. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.

-

Safety and Handling

-

n-Butyllithium: is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). It can cause severe burns upon contact with skin. Always use appropriate personal protective equipment (PPE), including flame-resistant lab coat, safety glasses, and gloves.

-

Methyl Chloroformate: is toxic, corrosive, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate PPE.

-

Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. By leveraging the reactivity of the terminal alkyne in N-Boc-propargylamine, this procedure offers a straightforward route to a valuable synthetic intermediate. As with any chemical synthesis, careful attention to anhydrous conditions and safe handling of reagents is paramount to achieving a successful outcome. The versatility of the product makes it a key component in the synthetic chemist's toolbox for the construction of novel and complex molecular architectures.

References

-

Organic Syntheses. Methyl 4-hydroxy-2-butynoate. [Link]

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

-

PubMed Central (PMC). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

-

MySkinRecipes. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. [Link]

An In-Depth Technical Guide to the Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

This guide provides a comprehensive, technically detailed procedure for the synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field of organic synthesis, offering not just a series of steps, but a rationale for the chosen methodologies, grounded in established chemical principles.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1][2] The target molecule, featuring a Boc-protected amine, a methyl ester, and a reactive alkyne functionality, is a versatile intermediate for the introduction of a protected amino acid moiety in more complex molecular architectures.

This guide will detail a reliable three-step synthetic sequence, commencing with the commercially available 4-aminobut-2-yn-1-ol. Each step is accompanied by a thorough explanation of the reaction mechanism, purification protocols, and characterization methods.

Overall Synthetic Workflow

The synthesis of this compound is proposed via a three-step sequence:

-

N-Boc Protection: The primary amine of 4-aminobut-2-yn-1-ol is protected with a tert-butoxycarbonyl group.

-

Oxidation: The primary alcohol of the N-Boc protected intermediate is oxidized to a carboxylic acid.

-

Esterification: The resulting carboxylic acid is converted to its methyl ester to yield the final product.

Sources

Spectroscopic Analysis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, a key intermediate in the synthesis of modified amino acids and peptidomimetics. The unique structural features of this molecule, including a protected amine, an internal alkyne, and a methyl ester, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for researchers in drug discovery and organic synthesis for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Key Functional Groups

This compound (Molecular Formula: C₁₀H₁₅NO₄, Molecular Weight: 213.23 g/mol ) possesses several key functionalities that are readily identifiable through spectroscopic methods. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a bulky group with characteristic signals in NMR spectroscopy. The carbon-carbon triple bond of the but-2-ynoate system is a key feature that can be observed in both infrared (IR) and carbon NMR (¹³C NMR) spectroscopy. The methyl ester provides a sharp singlet in proton NMR (¹H NMR) and a distinct carbonyl signal in ¹³C NMR and IR spectroscopy.

Diagram of the Molecular Structure of this compound

A 2D representation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by several distinct signals corresponding to the different proton environments in the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | br s | 1H | N-H |

| ~4.1 | d | 2H | CH₂ -N |

| ~3.7 | s | 3H | O-CH₃ |

| ~1.4 | s | 9H | C(CH₃ )₃ |

Interpretation:

-

N-H Proton: The proton attached to the nitrogen atom typically appears as a broad singlet around 5.0 ppm. Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

-

Methylene Protons (CH₂-N): The two protons on the carbon adjacent to the nitrogen appear as a doublet around 4.1 ppm. The coupling is to the N-H proton.

-

Methyl Ester Protons (O-CH₃): The three protons of the methyl ester group give rise to a sharp singlet at approximately 3.7 ppm. This is a characteristic region for methyl esters.

-

tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group of the Boc protector appear as a strong singlet at around 1.4 ppm. This highly shielded signal is a hallmark of the Boc group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C =O (Ester) |

| ~155 | C =O (Carbamate) |

| ~80 | C (CH₃)₃ |

| ~78 | C ≡C |

| ~75 | C≡C |

| ~52 | O-C H₃ |

| ~30 | C H₂-N |

| ~28 | C(C H₃)₃ |

Interpretation:

-

Carbonyl Carbons: Two signals are observed in the downfield region corresponding to the two carbonyl carbons. The ester carbonyl appears around 169 ppm, while the carbamate carbonyl of the Boc group is typically found at a slightly more shielded position, around 155 ppm.

-

Alkynyl Carbons: The two sp-hybridized carbons of the alkyne group are found in the range of 75-80 ppm.

-

Quaternary Carbon of Boc Group: The quaternary carbon of the tert-butyl group appears around 80 ppm.

-

Methyl Ester Carbon: The carbon of the methyl ester group is observed at approximately 52 ppm.

-

Methylene Carbon: The carbon of the methylene group adjacent to the nitrogen is found at about 30 ppm.

-

tert-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group give a strong signal around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3350 | Medium | N-H Stretch |

| ~2980 | Medium | C-H Stretch (sp³) |

| ~2250 | Weak | C≡C Stretch (Internal Alkyne) |

| ~1715 | Strong | C=O Stretch (Ester) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1160 | Strong | C-O Stretch |

Interpretation:

-

N-H Stretch: A medium intensity band around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the carbamate.

-

C-H Stretch: Absorptions around 2980 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

-

C≡C Stretch: A weak absorption band around 2250 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch. The intensity is weak because it is an internal alkyne, resulting in a small change in the dipole moment during vibration.

-

C=O Stretches: Two strong absorption bands are observed in the carbonyl region. The band at higher wavenumber (~1715 cm⁻¹) corresponds to the ester carbonyl, while the band at lower wavenumber (~1690 cm⁻¹) is attributed to the carbamate carbonyl of the Boc group.

-

C-O Stretch: A strong band around 1160 cm⁻¹ is due to the C-O stretching vibrations of the ester and carbamate groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Ion |

| 214.1 | [M+H]⁺ (Protonated Molecule) |

| 158.1 | [M - C₄H₉ + H]⁺ (Loss of tert-butyl group) |

| 114.1 | [M - Boc + H]⁺ (Loss of Boc group) |

Interpretation:

-

Protonated Molecule: The protonated molecule [M+H]⁺ is expected to be observed at an m/z of 214.1, confirming the molecular weight of the compound.

-

Loss of tert-Butyl Group: A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group as isobutylene, resulting in a fragment ion at m/z 158.1.

-

Loss of Boc Group: The entire Boc group can also be lost, leading to a fragment at m/z 114.1.

Experimental Protocols

Accurate spectral data acquisition is paramount for reliable compound characterization. The following are generalized protocols for obtaining the data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

A simplified workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet or a mull. For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion and key fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The spectral data presented in this guide serve as a reliable reference for scientists working with this important synthetic intermediate. Adherence to proper experimental protocols is essential for obtaining high-quality data that ensures the identity and purity of the compound.

References

Note: As a language model, I am unable to provide real-time, clickable URLs to external websites. The following are representative examples of sources where such data could be found.

- Sigma-Aldrich. Product Specification Sheet for Methyl 4-((tert-butoxycarbonyl)amino)

- PubChem. Compound Summary for CID 163852-55-9.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Physical Properties of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, a key building block in synthetic organic chemistry, holds significant potential in the development of novel therapeutics and complex molecular architectures. Its unique structure, featuring a protected amine, a methyl ester, and a reactive alkyne moiety, makes it a versatile intermediate for a range of chemical transformations. This guide provides a comprehensive overview of the physical properties of this compound, offering critical data and procedural insights to support its effective use in research and development.

Chemical Identity and Molecular Structure

Chemical Name: this compound

CAS Number: 163852-55-9

Molecular Formula: C₁₀H₁₅NO₄[1]

Molecular Weight: 213.23 g/mol

The structural integrity of this compound is central to its reactivity and physical characteristics. The presence of the tert-butoxycarbonyl (Boc) protecting group is a deliberate strategic choice to mask the nucleophilicity of the amine, thereby enabling selective reactions at other sites of the molecule. The methyl ester and the internal alkyne provide additional handles for chemical modification, making this a trifunctional building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in experimental work, influencing everything from reaction setup to purification and storage.

Summary of Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₄ | [1] |

| Molecular Weight | 213.23 g/mol | |

| Physical State | Solid | Inferred from storage recommendations |

| Melting Point | Not explicitly available in public sources. | |

| Boiling Point | Not explicitly available in public sources. | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis procedures[2][3] |

| Storage Temperature | 2-8°C, sealed in a dry environment.[1] |

Expert Insights: The absence of a publicly documented melting or boiling point suggests that this compound may decompose at higher temperatures, a common trait for complex organic molecules. The recommended storage conditions at 2-8°C in a dry environment highlight its sensitivity to temperature and moisture, likely due to the ester and carbamate functionalities which can be susceptible to hydrolysis.

Solubility Profile: A Practical Perspective

Experimental Protocol: Determining Solubility

A qualitative assessment of solubility can be performed as follows:

-

Solvent Selection: Choose a range of common laboratory solvents (e.g., dichloromethane, ethyl acetate, methanol, water, hexanes).

-

Sample Preparation: To a small vial, add a known small amount of this compound (e.g., 1-2 mg).

-

Solvent Addition: Add the selected solvent dropwise while vortexing.

-

Observation: Observe the dissolution of the solid. The compound is considered soluble if a clear solution is formed. Note the approximate volume of solvent required.

This simple yet effective protocol provides a practical understanding of the compound's solubility, which is essential for designing reaction and purification strategies.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of a molecule, confirming its identity and purity. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), and the methylene protons adjacent to the nitrogen (a singlet or a multiplet depending on coupling). The NH proton of the carbamate will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the methoxy carbon of the ester, the methylene carbon, and the two sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule:

-

N-H stretch: Around 3300-3500 cm⁻¹ (from the carbamate).

-

C=O stretch: Strong absorptions around 1715 cm⁻¹ (ester) and 1685 cm⁻¹ (carbamate).

-

C≡C stretch: A weak to medium absorption around 2240 cm⁻¹ for the internal alkyne.[4]

-

C-O stretch: In the region of 1250-1000 cm⁻¹.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety.

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] It should be protected from moisture and light. The need for cold-chain transportation by some suppliers further underscores its thermal sensitivity.[1]

Handling:

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Given the general hazards associated with similar chemicals, it may be harmful if swallowed, and may cause skin and eye irritation.[5]

Safety Data Sheet (SDS): It is imperative to consult the specific Safety Data Sheet provided by the supplier for detailed and up-to-date safety and handling information.

Experimental Workflows

The utility of this compound is best illustrated through its application in synthetic workflows.

Workflow for a Typical Coupling Reaction

This diagram illustrates a generalized workflow for a coupling reaction, such as a Sonogashira coupling, where the alkyne functionality is utilized.

Caption: Generalized workflow for a Sonogashira coupling reaction.

Causality in Experimental Choices: The choice of an inert atmosphere is critical to prevent the degradation of the palladium catalyst. The use of a mixed solvent system like THF/Et₃N not only dissolves the reactants but the triethylamine also acts as a base to neutralize the hydrogen halide formed during the reaction. Monitoring by TLC or LC-MS is a self-validating step to ensure the reaction has gone to completion before proceeding to the work-up, thus saving time and resources.

Conclusion

References

-

PubChem. Methyl 4-((tert-butoxycarbonyl)amino)butanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-cyanobutanoate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(11), 1054-1057. [Link]

-

PubChem. methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. National Center for Biotechnology Information. [Link]

-

Lee, D. J., Cameron, A. J., Wright, T. H., Harris, P. W. R., & Brimble, M. A. (2019). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. The Journal of organic chemistry, 84(15), 9313–9322. [Link]

-

Organic Syntheses. METHYL 4-HYDROXY-2-BUTYNOATE. [Link]

-

Lee, D. J., Harris, P. W. R., & Brimble, M. A. (2023). Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. The Journal of organic chemistry, 88(5), 2911–2919. [Link]

-

Aapptec. Alkynyl Amino Acids Archives. [Link]

-

Wang, Y., Nakano, K., Wei, Y., Hasan, M., Uno, H., & Imae, I. (2022). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. Molecules (Basel, Switzerland), 27(23), 8345. [Link]

Sources

- 1. 163852-55-9|this compound|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl 4-((tert-butoxycarbonyl)amino)butanoate | C10H19NO4 | CID 13112352 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, a key intermediate in modern organic synthesis, particularly in the development of modified amino acids and pharmaceutical compounds.[1] Understanding the solubility of this molecule is critical for its handling, purification, reaction optimization, and formulation. This document delineates the theoretical underpinnings of its solubility based on structural analysis and furnishes detailed, field-proven protocols for its experimental determination in both standard laboratory solvents and biorelevant media. The methodologies are designed to provide researchers and drug development professionals with a robust framework for assessing the physicochemical behavior of this and structurally related compounds.

Structural and Physicochemical Analysis

The solubility of a molecule is fundamentally dictated by its structure.[2] The principle of "like dissolves like" states that substances with similar intermolecular forces and polarity tend to be soluble in one another.[3][4] A detailed examination of the functional groups within this compound allows for a predictive assessment of its solubility.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₅NO₄ Molecular Weight: 213.23 g/mol

Functional Group Deconstruction and Influence on Polarity

The molecule's overall polarity is a composite of its constituent parts:

-

tert-Butoxycarbonyl (Boc) Group: This is a large, nonpolar protecting group.[5] The bulky tert-butyl moiety significantly increases the lipophilicity (fat-solubility) of the molecule, which will favor solubility in nonpolar organic solvents. While the carbamate linkage has polar character, the steric bulk of the tert-butyl group can hinder interactions with polar solvents.

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at its oxygen atoms.[3] It contributes to solubility in moderately polar to polar aprotic solvents.

-

Internal Alkyne (-C≡C-): The carbon-carbon triple bond is linear and relatively nonpolar.[6][7] Alkynes are generally hydrophobic and exhibit good solubility in nonpolar organic solvents.[8]

-

Amine (N-H) Group: The carbamate contains an N-H bond, which can act as a hydrogen bond donor. However, this is a single donor site, and its influence is moderated by the large nonpolar Boc group.

Overall Polarity Assessment: The molecule presents a classic amphiphilic character. It possesses a substantial nonpolar surface area due to the Boc group and the hydrocarbon backbone, which will dominate its behavior. However, the presence of the ester and carbamate functionalities, with their hydrogen bond accepting and donating capabilities, prevents it from being entirely nonpolar. This duality suggests it will be most soluble in solvents of intermediate polarity and largely insoluble in highly polar (water) or very nonpolar (hexane) solvents.

Calculated Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Weight | 213.23 g/mol | Moderate size, not large enough to inherently preclude solubility. |

| cLogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | A positive LogP indicates greater solubility in octanol than water, classifying it as a lipophilic compound. |

| Polar Surface Area (PSA) | ~65 Ų | The PSA is moderate, suggesting some interaction with polar solvents is possible. |

| Hydrogen Bond Donors | 1 (the N-H group) | Limited capacity to donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 4 (the C=O and O-CH₃ oxygens) | Good capacity to accept hydrogen bonds from protic solvents. |

Theoretical Solubility Framework

A logical approach to solubility assessment involves moving from theoretical prediction to experimental verification. The choice of solvents for screening should cover the full spectrum of polarity.

Anticipated Solubility Profile in Common Laboratory Solvents

The following table provides a predictive summary based on the structural analysis. "Soluble" is defined as >10 mg/mL, "Sparingly Soluble" as 1-10 mg/mL, and "Insoluble" as <1 mg/mL.

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| Water | 9.0 | Polar Protic | Insoluble | The large nonpolar Boc group and hydrocarbon backbone outweigh the polar groups' influence.[9] |

| Methanol | 6.6 | Polar Protic | Sparingly Soluble | Can act as both H-bond donor and acceptor, but the molecule's lipophilicity limits high solubility.[3] |

| Ethanol | 5.2 | Polar Protic | Soluble | Lower polarity than methanol provides a better match for the molecule's amphiphilic nature. |

| Acetonitrile (ACN) | 6.2 | Polar Aprotic | Soluble | Good polarity match without the strong H-bonding network of water or methanol. |

| Acetone | 5.4 | Polar Aprotic | Soluble | Excellent solvent for moderately polar compounds. |

| Ethyl Acetate (EtOAc) | 4.3 | Moderately Polar | Highly Soluble | Polarity is well-matched to the compound's overall character. |

| Dichloromethane (DCM) | 3.4 | Nonpolar | Highly Soluble | Effective at solvating the large nonpolar regions of the molecule. |

| Toluene | 2.4 | Nonpolar | Sparingly Soluble | Aromatic interactions are possible, but polarity may be too low for the ester/carbamate groups. |

| Hexane | 0.0 | Nonpolar | Insoluble | Fails to effectively solvate the polar ester and carbamate functional groups. |

Experimental Determination of Thermodynamic Solubility

For definitive data, the thermodynamic (equilibrium) solubility must be measured. The shake-flask method is the gold standard for this purpose due to its reliability and direct measurement of the compound in a saturated state in equilibrium with its solid form.[10][11]

Detailed Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a chosen solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., HPLC-grade water, methanol, ethyl acetate)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Workflow Diagram:

Step-by-Step Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg, accurately weighed) to a vial containing a precise volume of the test solvent (e.g., 1 mL). The key is to ensure solid material remains after equilibrium is reached.[10]

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium.

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to ensure the final concentration is within the linear range of the analytical method. Quantify the concentration using a pre-validated HPLC-UV method.

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for quantifying the concentration of the dissolved compound.[12][13]

Methodology:

-

Standard Preparation: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile). Perform serial dilutions to create a set of at least five calibration standards of known concentrations.[13]

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area from the UV detector. Plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.999 for accuracy.

-

Sample Analysis: Inject the diluted filtrate from the shake-flask experiment.

-

Calculation: Use the peak area of the sample and the equation of the line from the calibration curve (y = mx + c) to determine the concentration in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Application in Drug Development: Solubility in Biorelevant Media

For pharmaceutical applications, solubility in simple buffers is often a poor predictor of in-vivo performance.[14] Biorelevant media, which simulate the fluids of the gastrointestinal tract, provide more accurate insights.[15] FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) are the most common media used.[16]

Composition of Standard Biorelevant Media

These media contain bile salts and phospholipids that form micelles, which can significantly enhance the solubility of lipophilic compounds.[17]

| Component | FaSSIF (Fasted State)[14] | FeSSIF (Fed State)[14] |

| pH | 6.5 | 5.0 |

| Sodium Taurocholate | 3 mM | 15 mM |

| Lecithin | 0.75 mM | 3.75 mM |

| Buffer System | Phosphate | Acetate |

| Osmolality | ~270 mOsm/kg | ~400 mOsm/kg |

Protocol for Biorelevant Solubility Assessment

The shake-flask protocol (Section 4.1) is directly applicable. The only change is the replacement of the organic solvent or buffer with freshly prepared FaSSIF or FeSSIF.

Key Considerations:

-

Media Preparation: Biorelevant media should be prepared fresh and used promptly as they can be unstable. Commercial powders are available for convenient and reproducible preparation.[16]

-

Filtration: Due to the presence of micelles, filtration requires care. Use low-protein-binding syringe filters (e.g., PVDF) to avoid loss of the compound.

-

Expected Outcome: Given the compound's lipophilic character (cLogP > 1), its solubility is expected to be significantly higher in both FaSSIF and FeSSIF compared to simple aqueous buffer at the same pH. The higher concentration of surfactants in FeSSIF will likely result in the highest measured solubility, which can help predict potential food effects on drug absorption.[18]

Conclusion and Practical Implications

This compound is a moderately lipophilic molecule with amphiphilic characteristics. Its solubility profile is dominated by the large, nonpolar Boc group, rendering it highly soluble in moderately polar to nonpolar organic solvents like ethyl acetate and dichloromethane, but poorly soluble in water. This profile is critical for selecting appropriate solvents for synthesis, workup, and chromatographic purification. For drug development purposes, its low aqueous solubility necessitates evaluation in biorelevant media, where micellar solubilization is expected to substantially increase its apparent solubility, providing crucial data for predicting oral absorption and formulation strategies. The experimental protocols detailed herein provide a robust and reliable framework for obtaining these essential data.

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. Retrieved from YouTube. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13112352, Methyl 4-((tert-butoxycarbonyl)amino)butanoate. Retrieved from PubChem. [Link]

-

MySkinRecipes. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. Retrieved from MySkinRecipes. [Link]

-

Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from Biorelevant.com. [Link]

- Chankeshwara, N., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Letters in Organic Chemistry, 3(3), 196-200.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from Improved Pharma. [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from Organic Syntheses. [Link]

- Rizk, M. S., & Mobley, D. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(14), 8411-8453.

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from PharmaGuru. [Link]

-

Pharma Lesson. (2024). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from Pharma Lesson. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

-

OrgoSolver. (n.d.). Physical Properties of Alkynes. Retrieved from OrgoSolver. [Link]

-

Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development. Retrieved from Biorelevant.com. [Link]

-

Chemistry LibreTexts. (2023). Properties and Bonding in the Alkynes. Retrieved from Chemistry LibreTexts. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from Sciforum. [Link]

-

CDN. (2015). SOLUBILITY & MISCIBILITY. Retrieved from CDN. [Link]

- Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Research, 17(2), 153-157.

-

Wikipedia. (n.d.). Alkyne. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from ResearchGate. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary. [Link]

-

ResearchGate. (n.d.). Solubility of the tested drugs in (A) FaSSIF, and in (B) FeSSIF. Retrieved from ResearchGate. [Link]

-

Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. Retrieved from Solubility of Things. [Link]

Sources

- 1. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. orgosolver.com [orgosolver.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. youtube.com [youtube.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. scispace.com [scispace.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. pharmalesson.com [pharmalesson.com]

- 15. biorelevant.com [biorelevant.com]

- 16. biorelevant.com [biorelevant.com]

- 17. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Unnatural Amino Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. Unnatural amino acids (UAAs) have emerged as powerful tools in this endeavor, offering a means to transcend the chemical space defined by the canonical twenty proteinogenic amino acids.[1] These custom-designed building blocks enable the synthesis of peptidomimetics and other bioactive molecules with improved pharmacological profiles, including enhanced metabolic stability, increased potency, and novel mechanisms of action.

This technical guide focuses on Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate , a key UAA that embodies the strategic advantages of this class of compounds. Its defining features—a Boc-protected amine, a methyl ester, and a reactive alkyne moiety—make it a highly versatile precursor for the synthesis of complex molecular entities. The tert-butoxycarbonyl (Boc) protecting group provides robust yet readily cleavable protection for the amine, a cornerstone of peptide synthesis.[2] The methyl ester offers a convenient handle for further chemical elaboration. Crucially, the but-2-ynoate backbone introduces a terminal alkyne functionality, priming the molecule for participation in one of the most efficient and widely used bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

This guide will provide an in-depth exploration of the identifiers, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identifiers and physicochemical properties is fundamental for its effective use in a research and development setting.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 163852-55-9 | [3] |

| Molecular Formula | C₁₀H₁₅NO₄ | [3] |

| Molecular Weight | 213.23 g/mol | [3] |

| MDL Number | MFCD22494950 | [3] |

Proposed Synthesis of this compound

Conceptual Synthetic Workflow

The proposed synthesis commences with a commercially available precursor, 4-aminobut-2-ynoic acid. The workflow is designed to be robust and scalable, employing common laboratory reagents and techniques.

Figure 1. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-((tert-butoxycarbonyl)amino)but-2-ynoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobut-2-ynoic acid in a mixture of dioxane and water.

-

Reagent Addition: Cool the solution in an ice bath and add a solution of sodium hydroxide or sodium bicarbonate. To this basic solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, acidify the mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected acid.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 4-((tert-butoxycarbonyl)amino)but-2-ynoic acid from the previous step in anhydrous methanol.

-

Esterification: For a robust and scalable method, add a catalytic amount of concentrated sulfuric acid and stir the mixture at room temperature or under gentle reflux. Alternatively, for a milder and often higher-yielding approach, treat a solution of the carboxylic acid in a mixture of methanol and a non-polar solvent (like diethyl ether or toluene) with (trimethylsilyl)diazomethane until a persistent yellow color is observed.

-

Reaction Monitoring: Monitor the esterification by TLC.

-

Work-up and Purification: Upon completion, neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, can be purified by silica gel column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, its structure allows for the prediction of key spectral features based on established principles of NMR, IR, and mass spectrometry.

| Spectroscopic Technique | Predicted Key Signals/Features |

| ¹H NMR | - A singlet around 1.4 ppm integrating to 9 protons (tert-butyl group of Boc).- A singlet around 3.7 ppm integrating to 3 protons (methyl ester group).- A methylene signal adjacent to the nitrogen.- A broad singlet corresponding to the NH proton. |

| ¹³C NMR | - A signal around 80 ppm corresponding to the quaternary carbon of the Boc group.- A signal around 28 ppm for the methyl carbons of the Boc group.- A signal for the methyl carbon of the ester group.- Signals for the two sp-hybridized carbons of the alkyne.- A carbonyl signal for the ester.- A carbonyl signal for the carbamate of the Boc group. |

| FTIR (cm⁻¹) | - A broad N-H stretching band around 3300-3400 cm⁻¹.- C-H stretching bands from the alkyl groups below 3000 cm⁻¹.- A characteristic alkyne C≡C stretching vibration around 2100-2260 cm⁻¹, which may be weak.- A strong ester C=O stretching band around 1740-1760 cm⁻¹.- A strong carbamate C=O stretching band around 1700-1720 cm⁻¹. |

| Mass Spectrometry (ESI+) | - Expected [M+H]⁺ ion at m/z 214.10.- Expected [M+Na]⁺ ion at m/z 236.08.- Fragmentation may show loss of the Boc group (-100) or the tert-butyl group (-57). |

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for the synthesis of complex and biologically active molecules.

Role as an Unnatural Amino Acid in Peptide Synthesis

The incorporation of this UAA into peptide chains can impart unique structural and functional properties. The rigid alkyne moiety can act as a conformational constraint, influencing the secondary structure of the peptide. This can lead to peptides with enhanced binding affinity and selectivity for their biological targets. Furthermore, the unnatural side chain can improve resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[4]

Gateway to Bioactive Triazoles via "Click Chemistry"

The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the facile conjugation of the amino acid scaffold to a wide array of molecules bearing an azide group, including other peptides, small molecules, fluorescent dyes, and polyethylene glycol (PEG) chains. The resulting 1,2,3-triazole ring is not merely a linker; it is a stable, aromatic, and polar moiety that can mimic a peptide bond and potentially engage in hydrogen bonding interactions with biological targets.[5]

Figure 2. Application of this compound in the synthesis of bioactive molecules.

This "click chemistry" approach is instrumental in:

-

Peptide Stapling: Creating cyclic peptides with constrained conformations for enhanced target binding and cell permeability.

-

Drug Conjugation: Linking cytotoxic agents to targeting peptides for selective delivery to cancer cells.

-

Bioconjugation: Attaching imaging agents or affinity tags to peptides for diagnostic and research applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the safety profiles of structurally similar compounds.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3] For long-term stability, storage at 2-8°C is recommended.[3]

-

In Case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of significant exposure, seek immediate medical attention.

-

Conclusion

This compound stands as a testament to the power of rational molecular design in modern chemical biology and drug discovery. Its unique combination of a protected amino acid scaffold and a reactive alkyne functionality provides a versatile platform for the synthesis of a diverse array of complex and bioactive molecules. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

- Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate-SDS-MedChemExpress. (2026, January 4). MedChemExpress.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid Safety Data Sheet. (n.d.).

- 163852-55-9|Methyl 4-((tert-butoxycarbonyl)amino)

- Safety D

- Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)

- METHYL 2-(4-((TERT-BUTOXYCARBONYL)AMINO)PHENOXY)

- Methyl 2-((tert-butoxycarbonyl)amino)

- Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.

- Methyl (S)-3-(((4-(2-((tert-butoxycarbonyl)amino)ethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbonyl)oxy)amino)-4-(2,4,5-trifluorophenyl)butanoate. (n.d.).

- 2-Butynoic acid, 4-hydroxy-, methyl ester. (n.d.). Organic Syntheses.

- Methyl 4-((tert-butoxycarbonyl)amino)

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)

-

A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[6][7][8]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. (n.d.). The Royal Society of Chemistry.

- Reprogramming natural proteins using unnatural amino acids. (2022). RSC Chemical Biology, 3(8), 948–966.

- anyone working in Unnatural amino acid synthesis? (2022, December 2). Reddit.

- Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. (2024). ScienceRise: Pharmaceutical Science, (4)(48)*, 4–11.

- Preparing Unnatural Amino Acids. (n.d.).

- N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (2025). Methods in Enzymology, 723, 253–276.

- Simple and Efficient Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a New Derivative of β-(1,2,4-Triazol-1-yl)alanine. (2016). Molbank, 2016(2), M889.

- 4-Aminobutanoic acid, 2TBDMS deriv

- Methyl 4(methylamino)

- (2S)-Methyl 2-(N-tert-butoxycarbonylamino)

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)

- Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. (2016). Comprehensive Reviews in Food Science and Food Safety, 15(1), 183–197.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019).

- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (2021). International Journal of Molecular Sciences, 22(19), 10570.

- Manufacturing of peptides exhibiting biological activity. (2011). Amino Acids, 41(5), 1109–1122.

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2021). Molecules, 26(15), 4583.

Sources

- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate [myskinrecipes.com]

- 3. 163852-55-9|this compound|BLD Pharm [bldpharm.com]

- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

The Synthetic Versatility of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate: A Mechanistic Guide

Abstract

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is a highly functionalized and versatile building block in modern organic synthesis. Its unique arrangement of a Boc-protected amine, a reactive terminal alkyne, and a methyl ester provides a platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the core mechanisms of action of this reagent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential. We will delve into the causality behind experimental choices for key reactions, including conjugate additions, cycloadditions, and functional group manipulations, supported by field-proven insights and detailed protocols.

Introduction: A Multifunctional Synthetic Linchpin

The strategic importance of this compound lies in its trifunctional nature. The tert-butyloxycarbonyl (Boc) group offers robust protection of the primary amine, stable to a wide range of nucleophilic and basic conditions, yet readily removable under acidic conditions. This allows for the selective reaction at other sites of the molecule. The terminal alkyne serves as a versatile handle for carbon-carbon bond formation and the introduction of heterocyclic moieties. Finally, the methyl ester provides a site for hydrolysis or conversion to other carboxylic acid derivatives. This combination makes it a valuable precursor for the synthesis of modified amino acids, peptidomimetics, and complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug discovery.[1]

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the alkyne, which is activated by the adjacent electron-withdrawing methyl ester group. This renders the β-carbon susceptible to nucleophilic attack.

Conjugate Addition: The Michael Reaction

A primary mode of action for this reagent is its participation in Michael (or conjugate) additions.[2][3][4] Nucleophiles preferentially attack the β-carbon of the α,β-alkynoic ester system in a 1,4-addition fashion. This reaction is a powerful tool for the formation of new carbon-heteroatom or carbon-carbon bonds.

The general mechanism proceeds via the attack of a nucleophile on the β-carbon, leading to a resonance-stabilized enolate intermediate. Subsequent protonation yields the final adduct.

Caption: General mechanism of conjugate addition to this compound.

2.1.1 Thiol Addition (Thia-Michael Reaction)

Thiols are excellent nucleophiles for conjugate addition to α,β-unsaturated systems. The thia-Michael reaction with this compound provides a straightforward route to β-thio-substituted amino acid derivatives.

Experimental Protocol: General Procedure for Thiol Addition

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF) at room temperature, add the desired thiol (1.0-1.2 eq.).

-

A catalytic amount of a non-nucleophilic base (e.g., triethylamine or DBU) can be added to facilitate the formation of the thiolate anion.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired β-thio-substituted product.

2.1.2 Amine Addition (Aza-Michael Reaction)

Primary and secondary amines can also undergo conjugate addition to form β-amino derivatives.[5] This reaction is particularly useful for the synthesis of vicinal diamines and other nitrogen-rich scaffolds.

Experimental Protocol: General Procedure for Amine Addition

-

Dissolve this compound (1.0 eq.) and the amine (1.0-1.5 eq.) in a polar solvent such as methanol or acetonitrile.

-

The reaction can be performed at room temperature or with gentle heating, depending on the nucleophilicity of the amine.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the solvent in vacuo.

-

The crude product can be purified by silica gel chromatography.

| Nucleophile | Product Type | Typical Conditions |

| Thiols | β-Thio-amino acid derivative | RT, cat. base (e.g., Et3N) |

| Amines | β-Amino-diamino acid derivative | RT to 50 °C, neat or in polar solvent |

Table 1: Summary of Conjugate Addition Reactions.

[3+2] Cycloaddition: Synthesis of Triazoles

The terminal alkyne functionality of this compound makes it an excellent substrate for 1,3-dipolar cycloaddition reactions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Caption: Schematic of the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General Procedure for CuAAC

-

In a reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in a suitable solvent system, typically a mixture of t-butanol and water.

-

Add a copper(I) source, which can be generated in situ from CuSO4·5H2O (0.05-0.1 eq.) and a reducing agent like sodium ascorbate (0.1-0.2 eq.).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sonogashira Coupling: C-C Bond Formation

The terminal alkyne of this compound can participate in palladium- and copper-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides.[6][7][8][9] This reaction is a powerful method for the construction of C(sp)-C(sp²) bonds, providing access to a wide range of substituted alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a degassed solution of an aryl or vinyl halide (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine), add this compound (1.1-1.5 eq.).

-

Add a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Add a base, typically an amine such as triethylamine or diisopropylamine, which often serves as the solvent as well.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with heating.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

| Reaction | Key Reagents | Product |

| [3+2] Cycloaddition (CuAAC) | Organic azide, Cu(I) catalyst | 1,2,3-Triazole |

| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, base | Disubstituted alkyne |

Table 2: Summary of Alkyne-Based C-C and C-N Bond Forming Reactions.

Functional Group Transformations

Beyond the reactivity of the alkyne, the other functional groups in this compound can be selectively manipulated.

Alkyne Reduction

The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the chosen reagents and conditions.

-

Catalytic Hydrogenation (to Alkane): Hydrogenation over a palladium on carbon (Pd/C) catalyst will fully reduce the alkyne to the corresponding alkane.

-

Lindlar's Catalyst (to cis-Alkene): Use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO3 poisoned with lead), will selectively reduce the alkyne to the cis-alkene.

-

Dissolving Metal Reduction (to trans-Alkene): Reduction with sodium in liquid ammonia will yield the trans-alkene.

Caption: Selective reduction pathways of the alkyne functionality.

Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. Care must be taken to choose conditions that do not cleave the acid-labile Boc protecting group. Saponification with lithium hydroxide (LiOH) in a mixture of THF and water is a commonly employed method that is generally compatible with Boc protection.

Experimental Protocol: Ester Hydrolysis

-

Dissolve this compound in a mixture of THF and water.

-

Add an aqueous solution of LiOH (1.5-3.0 eq.) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~3 with a dilute acid (e.g., 1N HCl or citric acid solution) at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Conclusion

This compound is a powerful and versatile synthetic intermediate. A thorough understanding of its distinct reactive sites—the Boc-protected amine, the activated alkyne, and the methyl ester—allows for its strategic application in the synthesis of a wide variety of complex molecules. The mechanistic principles and experimental protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this valuable building block in their synthetic endeavors.

References

-

Reich, H. J. (n.d.). Conjugate Additions. University of Wisconsin. Retrieved from [Link]

-

MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 27(15), 4983. Retrieved from [Link]

-

Wikipedia. (2023). Nucleophilic conjugate addition. Retrieved from [Link]

-

Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1039. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)butanoate. PubChem. Retrieved from [Link]

-

Smith, C. A., Boddy, C. N., & Johnson, J. S. (2018). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Organic Letters, 20(15), 4648–4651. Retrieved from [Link]

-

Ranu, B. C., & Chattopadhyay, K. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 329–336. Retrieved from [Link]

-

McMurry, J. (n.d.). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. In Organic Chemistry (9th ed.). Cengage. Retrieved from [Link]

-

El-Sayed, E., & El-Gazzar, A.-B. A. (2017). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Arkivoc, 2017(5), 236–280. Retrieved from [Link]

-

Lumen Learning. (n.d.). 20.7 Conjugate addition. In Organic Chemistry II. Retrieved from [Link]

-

Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl (2S)-2-amino-4-((tert-butoxycarbonyl)amino)butanoate--hydrogen chloride (1/1). PubChem. Retrieved from [Link]

-

Yang, C., & Nolan, S. P. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4648–4651. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. Retrieved from [Link]

-

Zhang, Y., et al. (2013). Methyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1372. Retrieved from [Link]

-

MDPI. (2018). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 23(10), 2533. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

-

ResearchGate. (2008). gamma-Hydroxy-alpha,beta-acetylenic esters: asymmetric syntheses and applications. Retrieved from [Link]

-

Wang, Q., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 30(4), 896. Retrieved from [Link]

-

Shashoua, V. E., et al. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 27(5), 659-664. Retrieved from [Link]

-

Goldberg, J. S. (2010). Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions. Perspectives in Medicinal Chemistry, 4, 23–31. Retrieved from [Link]

-

ChemRxiv. (2021). Toluene Hydrogenation Catalyzed by Pt Nanoparticles: Kinetically Relevant Steps, Binding Ensemble. Retrieved from [Link]

-

Harmand, T., et al. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 142-156. Retrieved from [Link]

-

Kumar, V., & Donnelly, D. F. (2008). The Tert-Butoxyl Radical Mediated Hydrogen Atom Transfer Reactions of the Parkinsonian Proneurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and Selected Tertiary Amines. Bioorganic & Medicinal Chemistry, 16(18), 8557–8562. Retrieved from [Link]

Sources

- 1. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate [myskinrecipes.com]

- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 3. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Potential Biological Activity of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate Derivatives

Abstract

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate represents a versatile scaffold for the development of novel bioactive compounds. Its structure, featuring a propargylamine moiety, a protected amine, and an ester functional group, offers multiple points for chemical modification, enabling the creation of diverse chemical libraries. Propargylamines are a known feature in a variety of pharmacologically active molecules, including enzyme inhibitors.[1][2][3] This technical guide outlines a comprehensive, albeit hypothetical, workflow for the design, synthesis, and biological evaluation of derivatives of this core structure. We will delve into the rationale behind this scaffold as a starting point for drug discovery, detail synthetic strategies, and propose a multi-tiered screening cascade involving both in silico and in vitro methodologies. The ultimate goal of this guide is to provide a robust framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for Investigating this compound Derivatives

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The selection of a suitable starting scaffold is a critical step in this process. This compound is an attractive candidate for several reasons:

-

The Propargylamine Moiety: This functional group is a key component in a number of approved drugs and clinical candidates, particularly irreversible enzyme inhibitors.[1] The terminal alkyne can act as a latent electrophile, capable of forming covalent bonds with nucleophilic residues in an enzyme's active site. This can lead to potent and long-lasting inhibition.

-